Cas no 1503275-55-5 (N-(1H-indol-5-yl)methyl-N-methylhydroxylamine)

N-(1H-indol-5-yl)methyl-N-methylhydroxylamine 化学的及び物理的性質
名前と識別子
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- N-(1H-indol-5-yl)methyl-N-methylhydroxylamine
- EN300-1792235
- 1503275-55-5
- N-[(1H-indol-5-yl)methyl]-N-methylhydroxylamine
-
- インチ: 1S/C10H12N2O/c1-12(13)7-8-2-3-10-9(6-8)4-5-11-10/h2-6,11,13H,7H2,1H3
- InChIKey: HYKLVFXJBQARKQ-UHFFFAOYSA-N
- SMILES: ON(C)CC1C=CC2=C(C=CN2)C=1
計算された属性
- 精确分子量: 176.094963011g/mol
- 同位素质量: 176.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 174
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.3Ų
- XLogP3: 1.7
N-(1H-indol-5-yl)methyl-N-methylhydroxylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1792235-0.25g |
N-[(1H-indol-5-yl)methyl]-N-methylhydroxylamine |
1503275-55-5 | 0.25g |
$670.0 | 2023-09-19 | ||
Enamine | EN300-1792235-0.1g |
N-[(1H-indol-5-yl)methyl]-N-methylhydroxylamine |
1503275-55-5 | 0.1g |
$640.0 | 2023-09-19 | ||
Enamine | EN300-1792235-2.5g |
N-[(1H-indol-5-yl)methyl]-N-methylhydroxylamine |
1503275-55-5 | 2.5g |
$1428.0 | 2023-09-19 | ||
Enamine | EN300-1792235-1g |
N-[(1H-indol-5-yl)methyl]-N-methylhydroxylamine |
1503275-55-5 | 1g |
$728.0 | 2023-09-19 | ||
Enamine | EN300-1792235-10g |
N-[(1H-indol-5-yl)methyl]-N-methylhydroxylamine |
1503275-55-5 | 10g |
$3131.0 | 2023-09-19 | ||
Enamine | EN300-1792235-10.0g |
N-[(1H-indol-5-yl)methyl]-N-methylhydroxylamine |
1503275-55-5 | 10g |
$3131.0 | 2023-05-25 | ||
Enamine | EN300-1792235-5.0g |
N-[(1H-indol-5-yl)methyl]-N-methylhydroxylamine |
1503275-55-5 | 5g |
$2110.0 | 2023-05-25 | ||
Enamine | EN300-1792235-5g |
N-[(1H-indol-5-yl)methyl]-N-methylhydroxylamine |
1503275-55-5 | 5g |
$2110.0 | 2023-09-19 | ||
Enamine | EN300-1792235-0.05g |
N-[(1H-indol-5-yl)methyl]-N-methylhydroxylamine |
1503275-55-5 | 0.05g |
$612.0 | 2023-09-19 | ||
Enamine | EN300-1792235-1.0g |
N-[(1H-indol-5-yl)methyl]-N-methylhydroxylamine |
1503275-55-5 | 1g |
$728.0 | 2023-05-25 |
N-(1H-indol-5-yl)methyl-N-methylhydroxylamine 関連文献
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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4. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
N-(1H-indol-5-yl)methyl-N-methylhydroxylamineに関する追加情報
N-(1H-indol-5-yl)methyl-N-methylhydroxylamine (CAS No. 1503275-55-5): A Comprehensive Overview of Its Properties and Applications
The compound N-(1H-indol-5-yl)methyl-N-methylhydroxylamine (CAS No. 1503275-55-5) is a specialized organic molecule that has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and biochemical research. This article delves into the molecular characteristics, synthesis pathways, and emerging uses of this compound, while also addressing common queries and trends in the field.
N-(1H-indol-5-yl)methyl-N-methylhydroxylamine belongs to the class of hydroxylamine derivatives, which are known for their versatility in organic synthesis and medicinal chemistry. The presence of both an indole moiety and a hydroxylamine functional group in its structure makes it a valuable intermediate for the development of novel bioactive molecules. Researchers have explored its role in the synthesis of heterocyclic compounds, which are pivotal in drug discovery programs targeting various diseases.
One of the most frequently searched questions related to this compound is: *"What are the potential applications of N-(1H-indol-5-yl)methyl-N-methylhydroxylamine in drug development?"* Recent studies suggest that this molecule can serve as a building block for designing inhibitors of specific enzymes or receptors. For instance, its indole core is structurally similar to tryptophan, a key amino acid involved in neurotransmitter synthesis, making it a candidate for neurological research. Additionally, the hydroxylamine group can participate in redox reactions, which are critical in antioxidant therapies.
Another trending topic in the scientific community is the *"green synthesis"* of such compounds. Researchers are increasingly focusing on eco-friendly methods to produce N-(1H-indol-5-yl)methyl-N-methylhydroxylamine, minimizing hazardous byproducts and energy consumption. Techniques like microwave-assisted synthesis and catalytic hydrogenation have shown promise in improving yield and purity while reducing environmental impact. This aligns with the broader demand for sustainable chemistry practices in the pharmaceutical industry.
The physicochemical properties of N-(1H-indol-5-yl)methyl-N-methylhydroxylamine also make it a subject of interest for analytical chemists. Its solubility in polar solvents like methanol and dimethyl sulfoxide (DMSO) facilitates its use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) studies. These techniques are essential for quality control and pharmacokinetic profiling in drug development pipelines.
In conclusion, N-(1H-indol-5-yl)methyl-N-methylhydroxylamine (CAS No. 1503275-55-5) is a multifaceted compound with growing relevance in modern chemistry and life sciences. Its structural uniqueness, coupled with its potential applications in drug discovery and sustainable synthesis, positions it as a molecule worth watching in the coming years. As research progresses, we can expect more innovative uses and optimized production methods to emerge, further solidifying its importance in scientific advancements.
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